
(E)-4,4-Difluoropent-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4,4-Difluoropent-2-enoic acid is an organic compound characterized by the presence of a double bond between the second and third carbon atoms and two fluorine atoms attached to the fourth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4,4-Difluoropent-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4-difluorobut-2-enoic acid.
Reaction Conditions: The reaction conditions often include the use of a strong base, such as sodium hydroxide, to deprotonate the carboxylic acid group, followed by the addition of a suitable electrophile to introduce the double bond.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to achieve consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: (E)-4,4-Difluoropent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in the formation of saturated compounds.
Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require reagents like sodium hydroxide or ammonia.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as alcohols, amines, and ketones.
Aplicaciones Científicas De Investigación
(E)-4,4-Difluoropent-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (E)-4,4-Difluoropent-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of signal transduction, or alteration of metabolic processes.
Comparación Con Compuestos Similares
- 4,4-Difluorobut-2-enoic acid
- 4,4-Difluoropentanoic acid
- 4,4-Difluoro-3-pentenoic acid
Comparison: (E)-4,4-Difluoropent-2-enoic acid is unique due to the specific position of the double bond and the fluorine atoms. This structural arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds. The presence of the double bond also allows for additional chemical modifications, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C5H6F2O2 |
|---|---|
Peso molecular |
136.10 g/mol |
Nombre IUPAC |
(E)-4,4-difluoropent-2-enoic acid |
InChI |
InChI=1S/C5H6F2O2/c1-5(6,7)3-2-4(8)9/h2-3H,1H3,(H,8,9)/b3-2+ |
Clave InChI |
IPSLDRSAUWXZKA-NSCUHMNNSA-N |
SMILES isomérico |
CC(/C=C/C(=O)O)(F)F |
SMILES canónico |
CC(C=CC(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazolidin-2-one](/img/structure/B13596239.png)
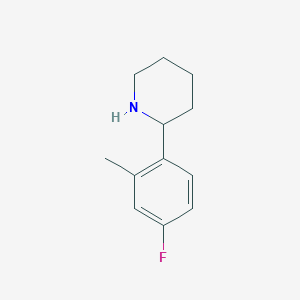
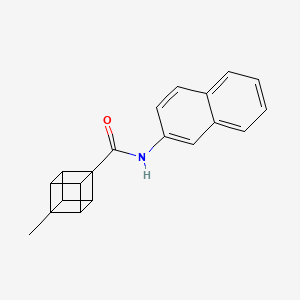

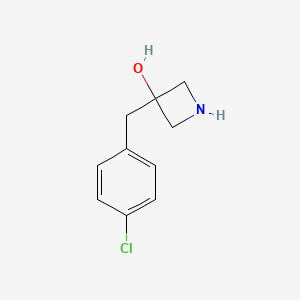
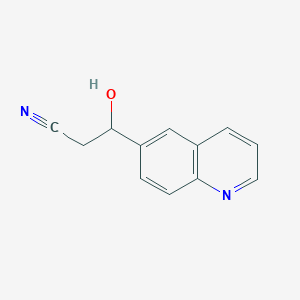
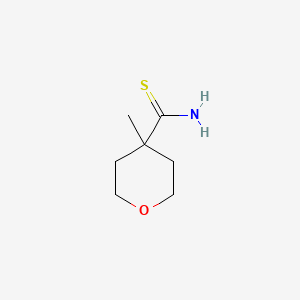
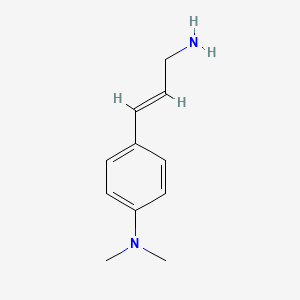
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopropan-1-amine](/img/structure/B13596286.png)

![Azetidine,3-[2-(trifluoromethoxy)phenoxy]-](/img/structure/B13596297.png)
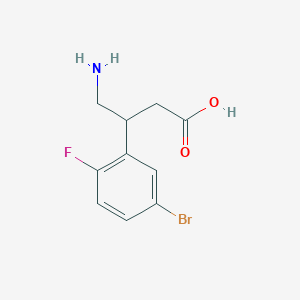
![Imidazo[1,5-A]pyridin-3-ylmethanamine 2hcl](/img/structure/B13596304.png)
